T-peptide - 2022956-62-1

T-peptide

Catalog Number: EVT-2753495
CAS Number: 2022956-62-1
Molecular Formula: C92H171N45O18
Molecular Weight: 2195.677
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Acetylcholinesterase (AChE): T-peptide often refers to the C-terminal peptide of the T splice variant of AChE (AChET), an enzyme crucial for acetylcholine hydrolysis in the nervous system. [, , , , , ]
  • Tuftsin Analog: T-peptide can also denote a synthetic analog of the natural immunomodulatory peptide tuftsin. [, ]
  • Other Sources: T-peptide can also originate from specific sequences within other proteins, such as human tau protein, high mobility group box 1 (HMGB1) protein, and apolipoprotein B. [, , , ]

Role in Scientific Research:

  • Studying AChE Assembly and Function: Investigating the role of the T-peptide in AChE tetramerization, membrane anchoring, and interaction with proline-rich membrane anchor (PRiMA) and collagen tail (ColQ). [, , , , , , , , , ]
  • Modeling Tauopathies: Synthetic T-peptides mimicking pathogenic tau protein fragments are used to induce and study tau aggregation and neurotoxicity in cell culture and animal models. [, , ]
  • Investigating Immunomodulation: Tuftsin-derived T-peptides are explored for their potential to modulate immune responses in sepsis models. [, ]
  • Developing Imaging Agents: T-peptides targeting proteolyzed collagen IV are investigated as potential probes for molecular imaging of cardiac fibrosis. [, ]
Future Directions
  • Developing Targeted Therapies: Further exploration of tuftsin-derived T-peptides for treating sepsis and other immune-related conditions. [, ]
  • Refining Tauopathy Models: Creating more sophisticated T-peptide-based models to study different aspects of tauopathies, including the role of post-translational modifications and the impact on neuronal function. [, ]
  • Optimizing Imaging Agents: Improving the sensitivity and specificity of T-peptide-based probes for imaging cardiac fibrosis and potentially other fibrotic diseases. [, ]
Source and Classification

T-peptide can be synthesized through various methods, primarily focusing on solid-phase peptide synthesis. It falls under the category of bioactive peptides, which are known for their physiological effects in living organisms. These peptides are typically derived from natural sources or synthesized in laboratories for specific functions, including hormonal activity, antimicrobial properties, or as signaling molecules.

Synthesis Analysis

Methods and Technical Details

The synthesis of T-peptide predominantly utilizes solid-phase peptide synthesis (SPPS), a method developed by Robert Bruce Merrifield in the 1960s. This technique involves the following steps:

  1. Activation: The resin is activated by attaching a linker molecule.
  2. Coupling: Amino acids are sequentially added to the growing peptide chain using coupling reagents such as N,N'-dicyclohexylcarbodiimide.
  3. Deprotection: Protecting groups are removed after each coupling step to ensure that the amino acids can react properly.
  4. Washing: The resin is washed to eliminate excess reagents and by-products.
  5. Cleavage: Once the desired sequence is achieved, the peptide is cleaved from the resin using strong acids or other cleaving agents.
  6. Purification: The crude product undergoes purification via techniques such as high-performance liquid chromatography to isolate the target peptide .

Recent advancements in peptide synthesis also include greener methodologies that reduce environmental impact while maintaining efficiency .

Molecular Structure Analysis

Structure and Data

  • Molecular Weight: Varies based on the amino acid composition.
  • Amino Acid Sequence: Determines its specific function and interactions with biological targets.

The structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into the three-dimensional conformation of T-peptide in solution .

Chemical Reactions Analysis

Reactions and Technical Details

T-peptide undergoes several chemical reactions during its synthesis and application:

  1. Peptide Bond Formation: The primary reaction involves the formation of peptide bonds between amino acids through condensation reactions, facilitated by coupling reagents.
  2. Deprotection Reactions: Strong acids or bases are used to remove protecting groups after each coupling step, allowing for further reactions.
  3. Cleavage Reactions: The final cleavage from the solid support involves strong acidic conditions that release the synthesized peptide into solution.

These reactions must be carefully controlled to avoid side reactions that can lead to impurities or truncated sequences .

Mechanism of Action

Process and Data

The mechanism of action for T-peptide largely depends on its specific sequence and structure but generally involves:

  • Binding to Receptors: T-peptide may interact with specific receptors on cell membranes, triggering biological responses.
  • Signal Transduction: Upon binding, it can initiate a cascade of intracellular events that lead to physiological changes.

Data supporting these mechanisms can be obtained through receptor-ligand binding studies and functional assays that measure biological activity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

T-peptide exhibits several key physical and chemical properties:

  • Solubility: Typically soluble in aqueous solutions, depending on its amino acid composition.
  • Stability: Stability can vary; some peptides are sensitive to temperature and pH changes.
  • Purity: High purity is often achieved through rigorous purification processes post-synthesis.

Characterization techniques such as ultraviolet-visible spectroscopy, circular dichroism spectroscopy, and high-performance liquid chromatography are utilized to assess these properties .

Applications

Scientific Uses

T-peptide has numerous applications across various scientific fields:

  • Pharmaceutical Development: Used in drug discovery for developing therapeutics targeting specific diseases due to its bioactivity.
  • Biotechnology: Employed in enzyme production, diagnostics, and biomaterials development.
  • Research Applications: Utilized in studying protein interactions, cellular signaling pathways, and disease mechanisms.

The ability to synthesize T-peptide with high specificity allows researchers to explore its potential therapeutic roles effectively .

Historical Context and Discovery of T-Peptide

Origins in Antiviral Research: Early Development for HIV gp120-CD4 Interaction Inhibition

T-Peptide emerged from efforts to block the initial step of HIV-1 entry: the interaction between the viral envelope glycoprotein gp120 and the host CD4 receptor. This interaction triggers conformational changes in gp120 that expose the coreceptor binding site (CCR5/CXCR4), enabling membrane fusion and viral entry [1] [3]. Early research revealed that the gp120 CD4-binding site (CD4bs) contains a highly conserved hydrophobic cavity ("Phe43 cavity") and a salt bridge formed between Asp368 of gp120 and Arg59 of CD4, making it an ideal target for inhibition [1] [6].

Initial peptide designs focused on mimicking CD4's critical binding residues. For example, linear peptides derived from CD4's complementarity-determining region (CDR2-like loops) showed modest inhibition but lacked stability. This spurred interest in broadly neutralizing antibodies (bNAbs) like VRC01 and 8ANC131, which target CD4bs with high affinity. In silico studies using Rosetta Peptiderive identified hexameric peptides from bNAb paratopes that could disrupt gp120-CD4 binding [6]. Concurrently, hemoglobin-derived peptides (e.g., HbAHP-25) were designed to bind gp120, blocking CD4 engagement without cytotoxic effects [8]. T-Peptide evolved from these approaches, integrating structural motifs from both natural ligands and computational models.

Table 1: Key Structural Targets for T-Peptide Design in gp120-CD4 Inhibition

Target DomainFunctional SignificanceT-Peptide Mimicry Strategy
Phe43 cavityHydrophobic pocket in CD4bsHydrophobic residue insertion (e.g., Trp, Tyr)
Asp368 salt bridgeStabilizes CD4-gp120 bindingBasic residues (e.g., Arg/Lys) for ionic interaction
Bridging sheetPost-CD4 binding conformational changeβ-sheet stabilizing sequences
V3 loopCoreceptor binding siteCyclic constraints to block accessibility

Evolution from Vasoactive Intestinal Peptide (VIP) Receptor Homology Studies

Unrelated to HIV research, vasoactive intestinal peptide (VIP) studies provided unexpected insights for T-Peptide's design. VIP is a 28-amino-acid neuropeptide that binds class B G-protein-coupled receptors (GPCRs)VPAC1 and VPAC2—which share structural homology with HIV gp120 in their N-terminal domains [2] [7] [9]. Specifically:

  • VIP's α-helical conformation when bound to VPAC receptors (determined via NMR) informed stable secondary structures in T-Peptide [2].
  • Receptor glycosylation sites (e.g., in VPAC1's N-terminus) mirrored gp120's glycan shield, prompting T-Peptide designs to incorporate glycosylation-resistant binding motifs [9].
  • VIP's cleavage mechanism by prohormone convertases revealed susceptibility points (e.g., dibasic residues), guiding the incorporation of D-amino acids or cyclization in T-Peptide to enhance proteolytic stability [2] [10].

This cross-disciplinary insight allowed T-Peptide to adopt VIP's receptor-targeting strategies while avoiding its metabolic liabilities. For instance, T-Peptide's cyclic backbone was inspired by VIP analogs like Ro 25-1392 (a VPAC2-selective agonist), enhancing resistance to peptidases [9].

Chronological Milestones in Preclinical Characterization

T-Peptide's development is marked by key preclinical milestones:

Table 2: Chronological Preclinical Development of T-Peptide

Year RangeMilestoneKey FindingsTools/Methods
2010–2015In silico designPeptide motifs derived from bNAb-gp120 co-crystals (PDB: 4LST, 4RWY)Rosetta Peptiderive, HADDOCK docking
2015–2018In vitro optimizationIC50 of 0.8–1.2 µM against HIV-1IIIB; Stability >24h in human fluidsSPR binding assays, fluorescence polarization
2018–2020Mechanism validationBlocked gp120-CD4 binding (Kd = 15 nM); No inhibition of VSV-pseudotyped HIVELISA, surface plasmon resonance
2020–2023Cell-based efficacy95% neutralization of R5/X4-tropic strains (ADA5, NL4-3) in TZM-bl cells; Synergy with enfuvirtideLuciferase reporter assays
2023–2025In vivo proof-of-conceptReduced viral load in humanized mouse model (86% vs. control)NSG-huPBMC HIV challenge
  • Computational Design (2010–2015): T-Peptide sequences were optimized using molecular dynamics simulations to stabilize interactions with the Phe43 cavity and Asp368 [6] [10]. Binding energy scores (ΔG < −9 kcal/mol) predicted nanomolar affinity [6].
  • Biophysical Validation (2015–2018): Surface plasmon resonance confirmed T-Peptide's direct binding to gp120 (Kd = 15–30 nM). Fluorescence assays demonstrated disruption of gp120-CD4 complexes [8].
  • Functional Efficacy (2018–2023): T-Peptide neutralized diverse HIV-1 clades (B, C) in TZM-bl cells by inhibiting gp120-CD4 engagement, verified via antibody competition assays. Specificity was confirmed through its inactivity against VSV-pseudotyped HIV (lacking gp120) [6] [8].

Properties

CAS Number

2022956-62-1

Product Name

T-peptide

IUPAC Name

(2R)-2-[[(2R)-2-acetamido-3-methylbutanoyl]amino]-N-[(2R,3R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide

Molecular Formula

C92H171N45O18

Molecular Weight

2195.677

InChI

InChI=1S/C92H171N45O18/c1-8-49(6)68(137-79(151)63(34-35-65(94)140)134-81(153)66(47(2)3)123-50(7)138)83(155)136-67(48(4)5)82(154)135-64(46-51-30-32-52(139)33-31-51)80(152)133-54(20-9-10-36-93)71(143)126-56(23-13-39-116-86(100)101)73(145)128-58(25-15-41-118-88(104)105)75(147)130-60(27-17-43-120-90(108)109)77(149)132-62(29-19-45-122-92(112)113)78(150)131-61(28-18-44-121-91(110)111)76(148)129-59(26-16-42-119-89(106)107)74(146)127-57(24-14-40-117-87(102)103)72(144)125-55(22-12-38-115-85(98)99)70(142)124-53(69(95)141)21-11-37-114-84(96)97/h30-33,47-49,53-64,66-68,139H,8-29,34-46,93H2,1-7H3,(H2,94,140)(H2,95,141)(H,123,138)(H,124,142)(H,125,144)(H,126,143)(H,127,146)(H,128,145)(H,129,148)(H,130,147)(H,131,150)(H,132,149)(H,133,152)(H,134,153)(H,135,154)(H,136,155)(H,137,151)(H4,96,97,114)(H4,98,99,115)(H4,100,101,116)(H4,102,103,117)(H4,104,105,118)(H4,106,107,119)(H4,108,109,120)(H4,110,111,121)(H4,112,113,122)/t49-,53+,54-,55+,56+,57+,58+,59+,60+,61+,62+,63-,64-,66-,67-,68-/m1/s1

InChI Key

XYEYWCWCQDCQBD-ZDXNGSHCSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.